molecular formula C31H33NO B14406936 2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol CAS No. 88407-44-7

2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol

Katalognummer: B14406936
CAS-Nummer: 88407-44-7
Molekulargewicht: 435.6 g/mol
InChI-Schlüssel: VQKJJWDBVKANSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol is a complex organic compound known for its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol typically involves multiple steps, starting from basic organic compounds. One common method involves the reaction of 3,3-diphenylpropylamine with phenylpropyl halides under controlled conditions to form the desired product . The reaction conditions often include the use of solvents like methanol or DMSO and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process typically includes steps like purification through crystallization or chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol is unique due to its specific substitution pattern and the presence of a methylphenol group, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

88407-44-7

Molekularformel

C31H33NO

Molekulargewicht

435.6 g/mol

IUPAC-Name

2-[3-(3,3-diphenylpropylamino)-1-phenylpropyl]-5-methylphenol

InChI

InChI=1S/C31H33NO/c1-24-17-18-30(31(33)23-24)29(27-15-9-4-10-16-27)20-22-32-21-19-28(25-11-5-2-6-12-25)26-13-7-3-8-14-26/h2-18,23,28-29,32-33H,19-22H2,1H3

InChI-Schlüssel

VQKJJWDBVKANSK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C(CCNCCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.